2-(Tetrahydro-2H-pyran-2-yloxy)ethanol 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
Brand Name: Vulcanchem
CAS No.: 2162-31-4
VCID: VC20762780
InChI: InChI=1S/C7H14O3/c8-4-6-10-7-3-1-2-5-9-7/h7-8H,1-6H2
SMILES: C1CCOC(C1)OCCO
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol

CAS No.: 2162-31-4

Cat. No.: VC20762780

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol - 2162-31-4

CAS No. 2162-31-4
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name 2-(oxan-2-yloxy)ethanol
Standard InChI InChI=1S/C7H14O3/c8-4-6-10-7-3-1-2-5-9-7/h7-8H,1-6H2
Standard InChI Key XDBZJXRPEKFIFR-UHFFFAOYSA-N
SMILES C1CCOC(C1)OCCO
Canonical SMILES C1CCOC(C1)OCCO

2-(Tetrahydro-2H-pyran-2-yloxy)ethanol is a specialized organic compound with applications in synthetic chemistry, particularly as a protecting group for alcohols. This colorless liquid exhibits a unique combination of stability and reactivity, making it valuable in multi-step organic syntheses. Below is a comprehensive analysis of its properties, synthesis, and applications.

Physical and Chemical Properties

PropertyValueConditionsSource
Boiling Point95°C22 mmHg pressure
Density1.077 g/mL20°C
Refractive Index1.45720°C
Flash Point108°C-
Vapor Pressure0.00249 mmHg25°C
SolubilitySlightly soluble in chloroform, ethyl acetate-

The compound exhibits moderate polarity due to its ether and alcohol functional groups, influencing its miscibility with organic solvents .

Synthesis and Purification

The compound is typically synthesized via acid-catalyzed reaction between 3,4-dihydro-2H-pyran and ethylene glycol:

Reaction Scheme:

3,4-Dihydro-2H-pyran+HOCH2CH2OHI2/THF2-(THP-2-yloxy)ethanol\text{3,4-Dihydro-2H-pyran} + \text{HOCH}_2\text{CH}_2\text{OH} \xrightarrow{I_2/\text{THF}} \text{2-(THP-2-yloxy)ethanol}

Optimized Conditions:

  • Catalyst: Iodine (I₂)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 67°C

  • Reaction Time: 150 seconds

  • Yield: 78%

Purification involves distillation under reduced pressure (95°C at 22 mmHg) followed by washing with dichloromethane .

Key Applications in Organic Chemistry

Protecting Group Chemistry

  • Hydroxyl Protection: Forms stable THP ethers with primary/secondary alcohols, resistant to nucleophilic and basic conditions .

  • Deprotection: Achieved using aqueous HCl in THF or PPTS in ethanol .

Reaction Intermediate

  • Participates in Prins cyclization to synthesize halo-2H-pyrans.

  • Used in Achmatowicz rearrangements for furanoid-to-pyranoid transformations.

Biochemical Research

  • Derivatives facilitate DNA strand-break detection via modified hydroxylamine protocols.

Stability and Reactivity Profile

ConditionStabilityNotes
Acidic (pH <3)Unstable (deprotection occurs)Useful for cleavage
Basic (pH 8-12)StableNo significant degradation
OxidativeModerateAvoid strong oxidizers
ThermalStable up to 200°CDecomposes above 250°C

Research Directions

Recent studies highlight its potential in:

  • Pharmaceutical intermediates: Enabling syntheses of complex drug molecules

  • Polymer chemistry: As a monomer for functionalized polyethers

  • Catalysis: Modifying catalyst surfaces for improved selectivity

Ongoing investigations focus on optimizing its recyclability in green chemistry applications .

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